molecular formula C12H14N2O3 B11790748 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

Katalognummer: B11790748
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: DZKXRNBWFJVITH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H14N2O3 This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a carboxylic acid group

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the piperidine intermediate.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine Derivatives: Compounds with a pyridine ring but different functional groups can have different reactivity and applications.

    Carboxylic Acids: Other carboxylic acids with different ring structures or substituents can be compared in terms of their acidity, reactivity, and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O3

Molekulargewicht

234.25 g/mol

IUPAC-Name

1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17)

InChI-Schlüssel

DZKXRNBWFJVITH-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.